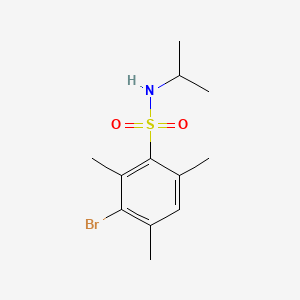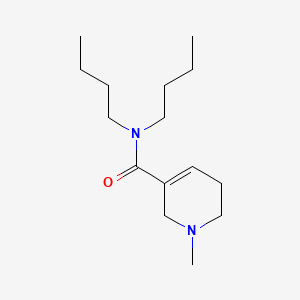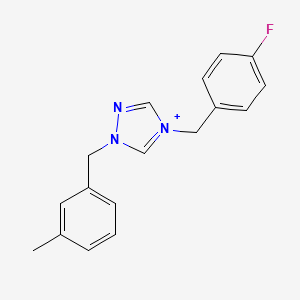![molecular formula C21H28N4 B13371624 1-Phenyl-4-{[2-(1-piperidinyl)-3-pyridinyl]methyl}piperazine](/img/structure/B13371624.png)
1-Phenyl-4-{[2-(1-piperidinyl)-3-pyridinyl]methyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-4-{[2-(1-piperidinyl)-3-pyridinyl]methyl}piperazine is a complex organic compound that features a piperazine ring substituted with phenyl, piperidinyl, and pyridinyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-{[2-(1-piperidinyl)-3-pyridinyl]methyl}piperazine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-4-{[2-(1-piperidinyl)-3-pyridinyl]methyl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Applications De Recherche Scientifique
1-Phenyl-4-{[2-(1-piperidinyl)-3-pyridinyl]methyl}piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-Phenyl-4-{[2-(1-piperidinyl)-3-pyridinyl]methyl}piperazine involves its interaction with specific molecular targets and pathways. It is believed to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, which may underlie its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylpiperazine: A simpler analog with a phenyl group attached to a piperazine ring.
N-Phenyldiethylenediamine: Another related compound with similar structural features.
Uniqueness
1-Phenyl-4-{[2-(1-piperidinyl)-3-pyridinyl]methyl}piperazine is unique due to its complex structure, which includes multiple functional groups that can interact with various biological targets. This complexity may confer distinct pharmacological properties compared to simpler analogs.
Propriétés
Formule moléculaire |
C21H28N4 |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
1-phenyl-4-[(2-piperidin-1-ylpyridin-3-yl)methyl]piperazine |
InChI |
InChI=1S/C21H28N4/c1-3-9-20(10-4-1)24-16-14-23(15-17-24)18-19-8-7-11-22-21(19)25-12-5-2-6-13-25/h1,3-4,7-11H,2,5-6,12-18H2 |
Clé InChI |
YHJBDBRFPLARAJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=C(C=CC=N2)CN3CCN(CC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-butyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371555.png)
![3,5-dimethyl-2-(4-methylbenzoyl)-6-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13371565.png)
![N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B13371576.png)
![4-{[3-(Diphenylamino)-3-oxopropyl]amino}-4-oxobutanoic acid](/img/structure/B13371581.png)

![4-[3-(4-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol](/img/structure/B13371589.png)
![2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol](/img/structure/B13371596.png)
![6-(4-Fluorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371603.png)
![3-(1-Adamantyl)-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371614.png)
![N-(2-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}phenyl)-2-furamide](/img/structure/B13371620.png)
![N-(sec-butyl)-2-chloro-5-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B13371621.png)

![3-[5-(2-Chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]propanenitrile](/img/structure/B13371637.png)
